Vespakinin-X

Description

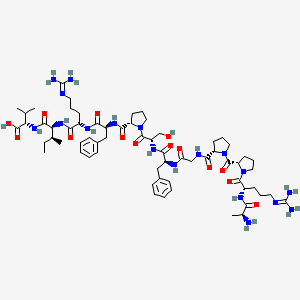

Structure

2D Structure

Properties

CAS No. |

63596-81-6 |

|---|---|

Molecular Formula |

C64H98N18O14 |

Molecular Weight |

1343.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C64H98N18O14/c1-6-37(4)51(58(91)78-50(36(2)3)62(95)96)79-53(86)41(22-13-27-70-63(66)67)74-55(88)44(33-40-20-11-8-12-21-40)76-57(90)47-25-16-29-80(47)60(93)45(35-83)77-54(87)43(32-39-18-9-7-10-19-39)73-49(84)34-72-56(89)46-24-15-30-81(46)61(94)48-26-17-31-82(48)59(92)42(75-52(85)38(5)65)23-14-28-71-64(68)69/h7-12,18-21,36-38,41-48,50-51,83H,6,13-17,22-35,65H2,1-5H3,(H,72,89)(H,73,84)(H,74,88)(H,75,85)(H,76,90)(H,77,87)(H,78,91)(H,79,86)(H,95,96)(H4,66,67,70)(H4,68,69,71)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |

InChI Key |

JTBMXLQHBVQUQA-JBCSUPIXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origin of Product |

United States |

Structural Characterization and Elucidation of Vespakinin X

Isolation and Purification Methodologies from Wasp Venoms

The isolation of Vespakinin-X is primarily achieved from the venom of the Japanese yellow hornet, Vespa xanthoptera. uniprot.org The process involves the extraction of crude venom, which is a complex mixture of proteins, peptides, enzymes, and other small molecules. encyclopedia.pubmdpi.com

Initial steps typically involve the collection of venom, followed by a series of purification techniques. These methodologies are designed to separate the various components of the venom to isolate the peptide of interest. Given the trace quantities of peptides in wasp venom, these processes are crucial for obtaining a pure sample for structural analysis. encyclopedia.pubmdpi.comnih.gov

Primary Amino Acid Sequence Determination of this compound

The definitive primary structure of this compound was determined to be a dodecapeptide with the amino acid sequence Ala-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Ile-Val. capes.gov.brresearchgate.net

Advanced Spectrometric Approaches

Mass spectrometry has been a key technique in the structural elucidation of this compound. This method allows for the precise determination of the molecular mass of the peptide. The mass of this compound has been determined to be 1344 Da. uniprot.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are instrumental in analyzing peptide fragments to confirm the amino acid sequence. nih.govmdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for both the purification of this compound and the analysis of its amino acid composition. High-Performance Liquid Chromatography (HPLC) is a powerful tool used to separate peptides from the complex venom mixture with high resolution. mdpi.com Following separation, techniques like Edman degradation can be employed to sequentially determine the amino acid residues from the N-terminus of the peptide. mdpi.com

Comparative Analysis with Other Bradykinin-Related Peptides

This compound is classified as a bradykinin-related peptide due to its structural and functional similarities to mammalian bradykinin (B550075). capes.gov.brnih.gov

Interspecies Variations of Vespakinins

Vespakinins are a group of kinins found in the venoms of various wasp species of the family Vespidae. annualreviews.org While they share a core sequence homology, there are notable variations among different species. For instance, Vespakinin-M, isolated from Vespa magnifica, has a different amino acid sequence (GRPPGFSPFRID) compared to this compound. nih.gov Another example is Vespakinin-A from Vespa analis (GRPPGFSPFRVI). nih.gov These variations, often single amino acid substitutions, can influence the biological activity of the peptides. nih.gov

Table 1: Interspecies Variations of Vespakinins

| Vespakinin | Amino Acid Sequence | Wasp Species |

|---|---|---|

| This compound | Ala-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Ile-Val | Vespa xanthoptera |

| Vespakinin-M | Gly-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Ile-Asp | Vespa magnifica |

| Vespakinin-A | Gly-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Val-Ile | Vespa analis |

| Vespakinin-T | Not explicitly found in search results | Vespa tropica |

Structural Homologies to Mammalian Bradykinin and Analogues

The core structure of this compound shows significant homology to mammalian bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). annualreviews.org The sequence -Pro-Pro-Gly-Phe-Ser-Pro-Phe- is a conserved motif. nih.gov However, this compound is a dodecapeptide, longer than the nonapeptide bradykinin, with additional amino acids at both the N- and C-termini. capes.gov.brannualreviews.org This structural similarity is the basis for its classification as a bradykinin analogue and explains its ability to interact with bradykinin receptors. uniprot.org

Table 2: Comparison of this compound and Mammalian Bradykinin

| Peptide | Amino Acid Sequence | Length |

|---|---|---|

| This compound | Ala-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Ile-Val | 12 |

| Mammalian Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 9 |

Chemical Synthesis and Analog Design of Vespakinin X

Solid-Phase Peptide Synthesis (SPPS) Strategies for Vespakinin-X

The chemical synthesis of this compound and its analogues is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com This well-established methodology allows for the stepwise assembly of the amino acid chain while it is covalently attached to an insoluble polymer support. mdpi.com The process begins with the C-terminal amino acid (Arginine in this compound) being anchored to a solid resin. Subsequently, each successive amino acid is added in a cycle of deprotection (to free the N-terminal amine) and coupling, until the full peptide sequence (Ala-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is assembled. encyclopedia.pub

Key advantages of SPPS for a peptide like this compound include high efficiency, the ability to automate the process, and simplified purification of the final product, as excess reagents and byproducts are washed away at each step. Different resin and protecting group strategies, such as Fmoc/tBu or Boc/Bzl chemistry, can be employed depending on the desired scale and specific requirements of the synthesis. For instance, resins like Wang or Rink Amide are commonly used to yield C-terminal carboxylic acids or amides, respectively, upon final cleavage from the support. nih.gov The successful synthesis of various wasp kinins and their analogues has been accomplished using SPPS technology. nih.govunesp.br

Development of this compound Derivatives and Analogues

To understand the structural requirements for the bioactivity of this compound and to enhance its properties, researchers have designed and synthesized various derivatives and analogues. Wasp kinins are a group of peptides that often feature a bradykinin-like sequence internally. unesp.br Variations can include elongations of the peptide chain or substitutions at key positions. unesp.br

One significant area of development has been the creation of cyclic analogues. nih.govmdpi.com Unlike the linear native peptide, cyclic versions are designed to have reduced conformational flexibility. Other known natural analogues, such as Vespakinin-M, which contains a hydroxyproline (B1673980) residue, have also been identified and studied. nih.gov These analogues provide valuable tools for investigating the peptide's mechanism of action. nih.govresearchgate.net

| Peptide Name | Sequence | Source/Type |

| This compound | Ala-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Vespa magnifica, Vespa tropica encyclopedia.pubnih.gov |

| Vespakinin-M | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Hyp-Arg | Vespa mandarinia nih.gov |

| Bradykinin (B550075) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Mammalian unesp.br |

| Cyclic Analogues | Sequence varies; cyclized backbone | Synthetic nih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological activity. gardp.org These studies involve systematically modifying the peptide's structure and observing the resulting changes in function. oncodesign-services.com By making targeted chemical modifications, medicinal chemists can identify which parts of the molecule, known as pharmacophores, are essential for its activity and which can be altered to improve properties like potency or selectivity. gardp.orgoncodesign-services.com

Positional scanning is a powerful SAR technique used to optimize peptide sequences. genscript.com In this approach, each amino acid position in the this compound sequence is systematically substituted with other natural (or unnatural) amino acids, one at a time. genscript.com The resulting library of peptides is then screened for biological activity. This allows for the rapid identification of substitutions that either enhance, diminish, or have no effect on the peptide's function. genscript.com

For example, an alanine (B10760859) scan, a specific type of substitution analysis, involves replacing each residue with alanine to determine the contribution of the original amino acid's side chain to the peptide's activity. A significant loss of activity upon substitution suggests the original residue is critical. The data generated helps to build a detailed map of the functional importance of each position in the peptide chain. embopress.org

| Original Position | Substitution | Rationale for Analysis | Potential Finding |

| Position 1 (Ala) | Gly, Val, Leu | Probe size and hydrophobicity tolerance at the N-terminus. | Increased bulk may hinder receptor binding. |

| Position 2 (Arg) | Lys, Orn, Cit | Evaluate the importance of the positive charge and guanidinium (B1211019) group. | Positive charge is likely critical for electrostatic interactions. |

| Position 5 (Gly) | Ala, Pro | Determine the need for backbone flexibility at this central position. | Glycine's flexibility may be essential for adopting the correct bioactive conformation. |

| Position 7 (Ser) | Thr, Ala | Assess the role of the hydroxyl group in potential hydrogen bonding. | Removal of the hydroxyl group could lead to a significant loss of activity. |

| Position 9 (Phe) | Tyr, Trp, Ala | Investigate the role of the aromatic ring in hydrophobic or pi-stacking interactions. | Aromaticity at this position is likely crucial for receptor pocket binding. |

Linear peptides like this compound are often highly flexible, existing in an equilibrium of many different conformations in solution. It is believed that only one or a few of these conformations are "bioactive," meaning they have the correct shape to bind to a biological target. The synthesis of cyclic analogues is a strategy used to introduce conformational constraints, locking the peptide into a more rigid structure that ideally resembles the bioactive conformation. nih.govmdpi.com

Cyclization can be achieved through various chemical strategies, such as forming a peptide bond between the N- and C-termini (head-to-tail cyclization) or creating a bridge between the side chains of two amino acids (e.g., a disulfide bond between two cysteines). By reducing the peptide's flexibility, cyclization can lead to increased receptor affinity, enhanced selectivity for a specific receptor subtype, and improved stability against degradation by enzymes. sigmaaldrich.com Studies on cyclic analogues of wasp kinins have been instrumental in exploring these possibilities. nih.govmdpi.com

The N- and C-termini of peptides are key sites for modification as they are often susceptible to enzymatic degradation and their charge state can influence interactions with biological targets. sigmaaldrich.comjpt.com The native this compound possesses a free amine group at its N-terminus (Alanine) and a free carboxyl group at its C-terminus (Arginine). encyclopedia.pub

Modifying these termini can significantly impact the peptide's bioactivity and stability. nih.gov C-terminal amidation, the conversion of the carboxylic acid (-COOH) to a carboxamide (-CONH2), is a common modification that neutralizes the negative charge and can make the peptide more resistant to carboxypeptidases. jpt.com This modification often mimics the structure of native proteins and can enhance biological activity. nih.gov Similarly, N-terminal acetylation (adding an acetyl group) neutralizes the positive charge of the N-terminal amine, which can prevent degradation by aminopeptidases and sometimes improve peptide stability. sigmaaldrich.com

| Modification Type | Location | Chemical Change | Purpose/Effect on Bioactivity |

| Acetylation | N-Terminus | Addition of CH3CO- group | Neutralizes positive charge; increases stability against aminopeptidases. sigmaaldrich.com |

| Amidation | C-Terminus | Replacement of -OH with -NH2 | Neutralizes negative charge; increases stability against carboxypeptidases; may enhance receptor binding. nih.govjpt.com |

| PEGylation | N-Terminus | Attachment of Polyethylene Glycol (PEG) | Increases hydrodynamic size and solubility; can prolong circulation half-life. sigmaaldrich.com |

| Esterification | C-Terminus | Conversion of -COOH to -COOR | Removes negative charge; can be used in prodrug strategies or to probe SAR. jpt.com |

Molecular and Cellular Pharmacology of Vespakinin X

Receptor Binding and Interaction Studies

The biological actions of vespakinins are mediated through their interaction with specific cell surface receptors. Research has primarily focused on their binding to bradykinin (B550075) receptors, which are key components of the kallikrein-kinin system involved in inflammation and blood pressure regulation. biorxiv.orgbiorxiv.org

Studies have demonstrated that Vespakinin-M interacts with the bradykinin receptor 2 (B2R). researchgate.netnih.gov Bradykinin receptors are G protein-coupled receptors (GPCRs) that exist in two main subtypes: B1R and B2R. biorxiv.orgbiorxiv.org While B2R is constitutively expressed in many normal tissues, the expression of B1R is typically induced by tissue injury and inflammation. biorxiv.org

The neuroprotective effects of Vespakinin-M in an experimental stroke model were effectively counteracted by the B2R antagonist HOE140, which strongly indicates that Vespakinin-M exerts its effects through the B2R. researchgate.netnih.gov This finding points to a significant degree of selectivity for the B2R subtype. While direct comparative affinity values (Ki) for Vespakinin-X or Vespakinin-M at B1R versus B2R are not detailed in the available literature, the functional antagonism by a specific B2R blocker confirms the primary role of this receptor subtype in mediating the peptide's activity. researchgate.netnih.gov

| Compound | Target Receptor | Evidence of Interaction | Selectivity |

| Vespakinin-M | Bradykinin B2 Receptor (B2R) | Functional effects are blocked by B2R antagonist HOE140. researchgate.netnih.gov | Selective for B2R over other receptors involved in the observed effects. researchgate.netnih.gov |

| Vespakinin-M | Bradykinin B1 Receptor (B1R) | No significant interaction reported in the context of the studied neuroprotective effects. | Implied selectivity for B2R. researchgate.netnih.gov |

This table summarizes the known receptor interactions for Vespakinin-M based on available research.

To further elucidate the interaction between vespakinins and their receptors, computational methods have been employed. Molecular docking studies were conducted to confirm that Vespakinin-M can combine with the bradykinin receptor 2 (B2R). researchgate.netnih.gov These in silico analyses support the experimental findings and provide a structural basis for the peptide-receptor interaction, confirming B2R as a direct target of Vespakinin-M. researchgate.net

Bradykinin Receptor Subtype Affinity and Selectivity (B1R, B2R)

Modulation of Intracellular Signaling Pathways

Upon binding to its receptor, Vespakinin-M triggers a cascade of intracellular signaling events. Research indicates that its biological effects, particularly its neuroprotective properties, are associated with the modulation of key pathways that regulate inflammation, cell survival, and apoptosis. researchgate.netnih.gov

Treatment with Vespakinin-M has been shown to activate the Phosphoinositide 3-Kinase/AKT (PI3K-AKT) signaling pathway. researchgate.netnih.gov The PI3K/AKT pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. frontiersin.orgscientificarchives.com In the context of ischemic injury, activation of this pathway by Vespakinin-M was demonstrated by increased phosphorylation of both PI3K and AKT. nih.gov This activation is linked to the peptide's ability to protect neurons from cell death and promote functional recovery. researchgate.netnih.gov The PI3K/AKT pathway can be stimulated by growth factors and through G protein-coupled receptors, which aligns with Vespakinin-M's action at the B2R. scientificarchives.com

In conjunction with activating pro-survival pathways, Vespakinin-M also inhibits pro-inflammatory signaling. Specifically, it has been shown to inhibit the IκBα–NF-κB signaling pathway. researchgate.netnih.gov The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the cellular response to inflammation. dntb.gov.ua In experimental models of cerebral injury, Vespakinin-M treatment reduced the phosphorylation levels of IκBα and NF-κB. nih.gov This inhibition of NF-κB signaling is associated with a reduction in neuroinflammation and apoptosis, contributing significantly to the peptide's therapeutic effects. researchgate.netnih.gov

| Signaling Pathway | Effect of Vespakinin-M | Associated Cellular Outcome |

| PI3K-AKT | Activation / Upregulation. researchgate.netnih.gov | Promotion of cell survival and neuroprotection. nih.gov |

| IκBα–NF-κB | Inhibition / Downregulation. researchgate.netnih.gov | Reduction of inflammation and apoptosis. researchgate.netnih.gov |

This table summarizes the observed effects of Vespakinin-M on key intracellular signaling pathways.

The bradykinin B1 and B2 receptors are members of the large family of G protein-coupled receptors (GPCRs), also known as seven-transmembrane (7TM) receptors. biorxiv.orgbiorxiv.orgwikipedia.org These receptors transduce extracellular signals into intracellular responses. wikipedia.org The interaction mechanism for Vespakinin-M begins with its binding to the extracellular domain of the B2R. researchgate.netnih.govwikipedia.org This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein complex on the intracellular side of the membrane. wikipedia.org

The activated G-protein then dissociates, initiating downstream signaling cascades. wikipedia.org In the case of Vespakinin-M's action at the B2R, these downstream events include the activation of the PI3K/AKT pathway and the inhibition of the NF-κB pathway. researchgate.netnih.gov Therefore, the interaction with the B2R serves as the crucial first step that translates the external peptide signal into a complex cellular response characterized by enhanced cell survival and reduced inflammation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Mechanisms of Action on Neuromuscular Systems (In Vitro)

This compound, a bradykinin-related peptide found in the venom of several wasp species including Vespa magnifica and Vespa xanthoptera, exerts significant neurotoxic effects, particularly on neuromuscular systems. nih.govresearchgate.netnih.gov As a member of the wasp kinin family, its mechanisms of action have been elucidated through studies on both this compound itself and its close structural and functional analogues. researchgate.netmdpi.comfortunepublish.com These peptides are key components in the venom used by hunting wasps to paralyze their prey. mdpi.commdpi.com In vitro studies on invertebrate models have been crucial in dissecting the specific molecular and cellular targets of these toxins.

Synaptic Transmission Modulation in Invertebrate Models

The primary mechanism of this compound and related wasp kinins in insects is a potent and irreversible blockade of synaptic transmission at central cholinergic synapses. nih.govmdpi.compsu.edumdpi.com This action is central to the paralytic effect observed in prey.

Detailed research findings indicate that the blockade is not immediate but develops over time, leading to a complete and irreversible failure of neurotransmission. nih.govtandfonline.com The site of action is presynaptic, targeting the nerve terminal of cholinergic neurons. mdpi.compsu.edu The underlying mechanism is the depletion of the readily releasable pool of the neurotransmitter acetylcholine. tandfonline.com Wasp kinins, such as the closely related Thr6-bradykinin, achieve this by non-competitively inhibiting the high-affinity choline (B1196258) uptake transporter at the presynaptic membrane. tandfonline.com This prevents the recycling and synthesis of acetylcholine, ultimately leading to synaptic failure. tandfonline.com

Studies on analogues of Vespulakinin 1, another wasp kinin, have revealed a dual effect on the insect central nervous system: an initial, direct, and reversible block of excitatory nicotinic transmission, which is then followed by the characteristic delayed and irreversible blockade. nih.gov This suggests a multi-faceted interaction with the synaptic machinery.

| Peptide / Analogue | Invertebrate Model System | Primary Synaptic Target | Site of Action | Observed Effect | Reference |

|---|---|---|---|---|---|

| Wasp Kinins (General) | Insect CNS (Cockroach) | Nicotinic Acetylcholine Receptor (nAChR) | Presynaptic Nerve Terminal | Irreversible block of transmission due to neurotransmitter depletion. | nih.govresearchgate.netpsu.edu |

| Thr6-bradykinin | Insect CNS (Cockroach) | Choline Uptake Transporter | Presynaptic Nerve Terminal | Non-competitive inhibition of choline uptake, leading to paralysis. | tandfonline.com |

| Vespulakinin 1 Analogues | Insect CNS (Cockroach) | Nicotinic Acetylcholine Receptor (nAChR) | Presynaptic Nerve Terminal | Initial reversible block followed by a delayed irreversible block. | nih.gov |

| α-Pompilidotoxin (Non-kinin wasp toxin) | Crustacean NMJ (Lobster) | Voltage-Gated Sodium Channels | Presynaptic Nerve Terminal | Facilitation/increase of neurotransmission. | nih.govmdpi.com |

Regulation of Voltage-Gated Ion Channel Dynamics (e.g., Sodium Channels)

Neurotoxins such as pompilidotoxins (PMTXs), also found in wasp venoms, specifically target voltage-gated sodium channels. nih.govmdpi.com Their mechanism involves inhibiting or slowing the channel's inactivation process. mdpi.com This leads to a prolonged influx of sodium ions during an action potential, causing a broadening of the nerve impulse and repetitive firing. This sustained neuronal activity can lead to spastic paralysis before ultimate synaptic failure.

Although direct voltage-clamp studies on this compound are limited, the action of bradykinin in vertebrate neurons is well-documented to cause depolarization of nerve terminals through the activation of G-protein coupled B2 receptors, which in turn modulates ion channel activity. mdpi.commdpi.commdpi.com This fundamental ability of the kinin structure to interact with membrane excitability mechanisms suggests that this compound could have direct or indirect effects on ion channel dynamics, contributing to its neurotoxicity. In some invertebrate models, such as the lobster, certain wasp venom components have been shown to facilitate synaptic transfer and slow sodium channel inactivation. encyclopedia.pub

| Peptide Family | Ion Channel Target | Mechanism | Functional Outcome | Reference |

|---|---|---|---|---|

| Pompilidotoxins (PMTXs) | Voltage-Gated Sodium Channels (NaV) | Inhibition/slowing of the inactivation gate. | Prolonged action potentials, repetitive neuronal firing. | nih.govmdpi.com |

| Bradykinin (Parent Molecule) | Various channels via B2 Receptors | G-protein coupled receptor activation modulating channel activity. | Depolarization of vertebrate nerve terminals, release of neuropeptides. | mdpi.commdpi.com |

| General Wasp Venom Components | Voltage-Gated Sodium Channels (NaV) | Slowing of sodium channel inactivation. | Facilitation of synaptic transmission (in lobster). | encyclopedia.pub |

Depolarization Effects on Muscle Membranes

The neurotoxic cascade initiated by this compound ultimately affects muscle function, and in vitro studies have shown that wasp venom components can directly or indirectly cause the depolarization of muscle membranes. encyclopedia.pub This effect can manifest as an initial, weak muscle contraction before the onset of full paralysis. encyclopedia.pub

There are two primary pathways for this effect. First, the indirect pathway results from the peptide's action on the presynaptic nerve terminal. By prolonging nerve depolarization, as seen with toxins that slow sodium channel inactivation, this compound could cause a massive, unsynchronized release of neurotransmitter at the neuromuscular junction, leading to a sustained depolarization of the postsynaptic muscle membrane.

Second, a direct pathway may exist. Bradykinin and its analogues are known to act directly on smooth muscle, inducing either contraction or relaxation by binding to specific receptors on the muscle cell surface. mdpi.commdpi.com This indicates that this compound may have the capacity to bind directly to receptors on invertebrate muscle membranes, activating intracellular signaling cascades that lead to a change in the muscle's resting membrane potential and inducing contraction. Research on general wasp venom has shown it can mediate the depolarization of the muscle membrane, leading to a weak contraction in vitro. encyclopedia.pub

| Agent | Preparation | Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Wasp Venom Components | Invertebrate Muscle (Lobster) | Membrane depolarization, weak muscle contraction. | Likely indirect via nerve terminal and/or direct on muscle membrane. | encyclopedia.pub |

| Bradykinin (Parent Molecule) | Vertebrate Smooth Muscle (Guinea Pig Ileum) | Contraction or relaxation. | Direct binding to kinin receptors on muscle cells. | mdpi.commdpi.com |

| Vespin (from Vespa magnifica) | Isolated Ileum Smooth Muscle | Contractile activity. | Direct action on muscle tissue. | nih.gov |

Information regarding the chemical compound "this compound" is not available in the specified contexts.

Following a comprehensive search of scientific literature, no specific data or research articles were found for a compound explicitly named "this compound" in relation to its in vitro biological activities on the specified cancer cell lines or its antimicrobial efficacy against Staphylococcus aureus. The provided outline requires detailed, scientifically accurate findings, including data tables, for the following activities:

Anti-Oncogenic Activity:

Cytotoxicity and growth inhibition in ovarian carcinoma cells (NIH-OVCAR-3, SK-OV-3).

Antiproliferative effects on glioblastoma cells (T98G).

Apoptosis induction in melanoma cells (B16F10-Nex2).

Antimicrobial and Antifungal Efficacy:

Antibacterial spectrum against Staphylococcus aureus, including biofilm inhibition.

The search results did yield information on other peptides derived from wasp venom, such as Vespakinin-M and Mastoparan, and their various biological effects. nih.govresearchgate.netnih.gov For instance, Vespakinin-M has been studied for its neuroprotective effects in stroke models and was noted to have cytotoxic effects on liver cancer and melanoma cells, though not the specific cell lines requested. researchgate.netnih.gov Similarly, Mastoparan has been shown to induce apoptosis in B16F10-Nex2 melanoma cells. nih.gov

Furthermore, extensive research exists on the in vitro activities of various other chemical compounds on the specified cell lines, including ovarian cancer cells, mdpi.comnih.govtaylorandfrancis.comnih.gov glioblastoma cells, nih.govfrontiersin.orgbiomolther.orgnih.govmdpi.com and melanoma cells, mdpi.comresearchgate.netfrontiersin.orgnih.gov as well as on the inhibition of Staphylococcus aureus and its biofilms by different antimicrobial agents. nih.govfrontiersin.orgnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org

However, none of these findings are associated with a compound identified as "this compound." Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements for "this compound."

In Vitro Biological Activities of Vespakinin X

Comprehensive Antimicrobial and Antifungal Efficacy (In Vitro)

Antibacterial Spectrum Against Gram-Positive Strains

Streptococcus mutans

Research has indicated that Vespakinin-X exhibits potent antimicrobial activity against Streptococcus mutans in a laboratory setting. encyclopedia.pubmdpi.com Studies have reported a Minimum Inhibitory Concentration (MIC) of 50 µM for this compound against this bacterium. encyclopedia.pubmdpi.com This finding suggests a significant potential for this compound to inhibit the growth of this particular bacterial species under controlled conditions.

Table 1: In Vitro Activity of this compound against Streptococcus mutans

| Parameter | Value | Reference |

|---|

Enterococcus faecalis

Currently, there is no specific scientific information available in the public domain regarding the in vitro biological activity of this compound against Enterococcus faecalis. While studies have been conducted on the antimicrobial properties of other wasp venom peptides against this bacterium, data focusing exclusively on this compound is not available.

Bacillus subtilis

There is a lack of specific research data on the in vitro activity of this compound against Bacillus subtilis. Scientific literature details the effects of crude wasp venom and other isolated peptides on B. subtilis, but specific findings for this compound have not been published.

Bacillus pyocyaneus

No publicly available scientific studies have documented the in vitro biological activities of this compound against Bacillus pyocyaneus. It is important to note that Bacillus pyocyaneus is an older taxonomic classification for the bacterium now known as Pseudomonas aeruginosa.

Antibacterial Spectrum Against Gram-Negative Strains

The investigation into the effects of this compound extends to Gram-negative bacteria. The following sections outline the findings for the specified strains.

Salmonella enterica

This compound has demonstrated notable antimicrobial activity against Salmonella enterica in in vitro studies. encyclopedia.pubmdpi.com The research indicates a Minimum Inhibitory Concentration (MIC) of 50 µM, highlighting its potential to inhibit the growth of this pathogenic bacterium. encyclopedia.pubmdpi.com

Table 2: In Vitro Activity of this compound against Salmonella enterica

| Parameter | Value | Reference |

|---|

Pseudomonas aeruginosa (including biofilm inhibition)

There is currently no specific scientific information available regarding the in vitro activity of this compound against Pseudomonas aeruginosa, nor are there any findings on its potential to inhibit biofilm formation by this bacterium. Research on other components of wasp venom has shown antibiofilm properties, but these have not been specifically attributed to this compound.

Escherichia coli

In vitro studies have demonstrated that peptides derived from wasp venom possess activity against Escherichia coli. Specifically, certain peptides have shown anti-E. coli activity at a concentration of 5 µg/mL. encyclopedia.pub The crude venom of Vespa orientalis has also been reported to have antimicrobial activity against E. coli, with a minimum inhibitory concentration (MIC) value of 64 μg/mL and an inhibition zone of 22.4 mm. mdpi.comnih.gov The mechanism of action for some antibacterial peptides involves damaging the cell membrane, which leads to the leakage of intracellular materials and ultimately cell death. bioline.org.br

Table 1: In Vitro Activity of Wasp Venom Peptides Against Escherichia coli

| Peptide/Venom Source | Concentration/MIC | Zone of Inhibition |

|---|---|---|

| Unspecified Wasp Peptide | 5 µg/mL | Not Reported |

| Vespa orientalis crude venom | 64 μg/mL | 22.4 mm |

This table presents data on the antibacterial activity of wasp venom components against Escherichia coli based on available research.

Bacillus dysenteriae

This compound has demonstrated inhibitory effects against Bacillus dysenteriae. Research indicates that this activity occurs at a concentration of 10 µg/mL in in vitro settings. encyclopedia.pub Another peptide derived from Vespa tropica, Mastoparan-VT6, has also shown activity against B. dysenteriae at a concentration of 20 µg/mL. encyclopedia.pub

Table 2: In Vitro Activity of this compound and Related Peptides Against Bacillus dysenteriae

| Compound | Concentration |

|---|---|

| This compound | 10 µg/mL |

| Mastoparan-VT6 | 20 µg/mL |

This table summarizes the concentrations at which this compound and a related wasp venom peptide inhibit Bacillus dysenteriae in vitro.

Klebsiella pneumoniae

While direct studies on the isolated this compound peptide against Klebsiella pneumoniae are not specified in the provided sources, research on the crude venom of the oriental hornet, Vespa orientalis, has shown antimicrobial activity against this bacterium. mdpi.comnih.gov The venom exhibited an inhibition zone of 10.2 mm against K. pneumoniae, with a corresponding Minimum Inhibitory Concentration (MIC) value of 128 μg/mL. mdpi.comnih.gov The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, were reported as 74.4 μg/mL and 119.2 μg/mL, respectively. mdpi.com

Table 3: In Vitro Activity of Vespa orientalis Crude Venom Against Klebsiella pneumoniae

| Parameter | Value |

|---|---|

| Inhibition Zone | 10.2 mm |

| MIC | 128 μg/mL |

| MIC50 | 74.4 μg/mL |

| MIC90 | 119.2 μg/mL |

This table shows the in vitro antibacterial effects of Vespa orientalis crude venom on Klebsiella pneumoniae.

Lactococcus lactis

Specific in vitro studies concerning the biological activities of this compound against Lactococcus lactis were not available in the consulted research. This bacterium is notable for producing its own antimicrobial peptides, such as nisin, which are utilized as food preservatives. nih.gov

Antifungal Activity Against Pathogenic Fungi

The potential of this compound and related wasp venom peptides extends to antifungal applications, with studies demonstrating efficacy against pathogenic fungi. The general mechanism for many antifungal peptides involves targeting and disrupting the fungal cell membrane or interfering with essential intracellular processes. mdpi.comchapman.edu

Candida albicans

Vespid chemotactic peptides (VCPs), a family to which Vespakinin belongs, have demonstrated antifungal activity against the yeast Candida albicans at a concentration of 1 mM. Other peptides isolated from wasp venom, such as those from Vespa magnifica, have also shown moderate to high minimal inhibitory concentrations (MIC) against C. albicans. researchgate.net The antifungal mechanism of some peptides against C. albicans involves disrupting the cell membrane integrity and binding to nucleic acids, which perturbs gene expression. d-nb.infonih.gov

Table 4: In Vitro Antifungal Activity Against Candida albicans

| Peptide Family | Concentration |

|---|---|

| Vespid Chemotactic Peptides (VCP) | 1 mM |

This table indicates the concentration at which Vespid Chemotactic Peptides show activity against Candida albicans.

Candida parapsilosis

Research has identified that peptides from wasp venom exhibit activity against Candida parapsilosis. encyclopedia.pub Specifically, a peptide from the venom of Vespa tropica demonstrated anti-Candida parapsilosis effects at a concentration of 2.5 µg/mL in vitro. encyclopedia.pub C. parapsilosis is a significant cause of invasive candidiasis, and its ability to form biofilms on medical devices contributes to its resistance to conventional antifungal agents. microbialcell.com

Table 5: In Vitro Antifungal Activity Against Candida parapsilosis

| Peptide Source | Concentration |

|---|---|

| Vespa tropica venom peptide | 2.5 µg/mL |

This table displays the effective in vitro concentration of a wasp venom peptide against Candida parapsilosis.

Cryptococcus neoformans

Scientific literature available does not provide specific data on the in vitro biological activity of this compound against the pathogenic yeast Cryptococcus neoformans. While numerous studies have evaluated the in vitro efficacy of various antifungal agents against C. neoformans psu.eduscielo.brnih.govkoreascience.kr, specific testing of this compound has not been reported in the reviewed sources. Research has demonstrated that certain immunosuppressive agents, such as tacrolimus (B1663567) and cyclosporine A, exhibit in vitro activity against C. neoformans isolates and can act synergistically with conventional antifungals like amphotericin B and fluconazole (B54011) nih.gov. However, the direct antifungal potential of this compound remains uncharacterized.

Candida glabrata

There is a lack of specific research in the reviewed scientific literature detailing the in vitro biological activities of this compound against Candida glabrata. This opportunistic fungal pathogen is a frequent cause of candidiasis, and various studies have explored the efficacy of different compounds against it. For instance, echinocandins like caspofungin have demonstrated excellent fungicidal activity against C. glabrata, including strains resistant to fluconazole nih.gov. Combination therapies, such as fluconazole with cyclosporine A, have also shown synergistic effects against this species mdpi.com. Despite the extensive research into anti-Candida agents, the specific effects of this compound on the growth and viability of C. glabrata have not been documented.

Immunomodulatory and Anti-inflammatory Effects (In Vitro)

Attenuation of Lipopolysaccharide (LPS)-Induced Activation in Microglial Cells

While direct studies on this compound are limited, research on its analogue, Vespakinin-M (VK), provides insight into its potential anti-inflammatory effects on microglial cells. nih.govresearchgate.net Microglia, the resident immune cells of the central nervous system, become activated by stimuli such as lipopolysaccharide (LPS), leading to a pro-inflammatory state. mdpi.combmbreports.orgnih.gov Studies on Vespakinin-M have demonstrated that it can restrain the pro-inflammatory response in microglial cells. nih.gov Although bradykinin (B550075), a related peptide, can sometimes cause inflammatory responses, it has also been shown to have anti-inflammatory and neuroprotective properties by suppressing the release of inflammatory cytokines in in vitro microglia assays. nih.gov Vespakinin-M's ability to reduce neuroinflammation is associated with the inhibition of the IκBα–NF-κB signaling pathway, a key pathway in the inflammatory response. nih.govresearchgate.net

Regulation of Pro-inflammatory Cytokine Secretion (e.g., IL-1β)

This compound's potential to modulate inflammatory responses is further suggested by studies on its analogue, Vespakinin-M. In experimental models, Vespakinin-M treatment was found to decrease the levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), IL-6, and IL-8. nih.gov The production of these cytokines is a hallmark of inflammatory activation. mdpi.comjmb.or.kr The reduction in these cytokines by Vespakinin-M highlights a significant anti-inflammatory effect, which is linked to the inhibition of key signaling pathways like NF-κB. nih.govresearchgate.net

Table 1: Effect of Vespakinin-M (VK) on Pro-inflammatory Cytokine Levels (Based on in vivo data from a mouse model)

| Cytokine | Effect of VK Treatment | Reference |

| IL-1β | Decreased | nih.gov |

| TNF-α | Decreased | nih.gov |

| IL-6 | Decreased | nih.gov |

| IL-8 | Decreased | nih.gov |

Induction of Chemotaxis in Polymorphonuclear Leukocytes (PMNL)

This compound is classified as a chemotactic peptide found in wasp venom. mdpi.com These peptides are known to elicit a chemotactic reaction, which is the directed migration of cells in response to a chemical stimulus. mdpi.comnih.govpsu.edu Specifically, they attract polymorphonuclear leukocytes (PMNLs), also known as neutrophils, and macrophages to the site of envenomation. mdpi.com This activity is a key part of the inflammatory response. mdpi.com Wasp venom chemotactic peptides, including this compound, are typically cationic, C-terminally amidated tridecapeptides that form an amphipathic α-helical structure. mdpi.com The induction of chemotaxis in PMNLs is a primary function of these peptides, contributing to the local inflammatory exudate seen after a wasp sting. mdpi.comsemanticscholar.orgnih.gov

Anti-Parasitic Activity (In Vitro)

This compound is a bradykinin-related peptide that has been identified as a component of wasp venom. fortunejournals.com While various peptides derived from wasp and other insect venoms have been investigated for their potential antimicrobial and anti-parasitic properties, specific research into the effects of this compound against parasitic protozoa remains limited. frontiersin.orgresearchgate.netresearchgate.net

Dose-Dependent Growth Inhibition of Trypanosoma cruzi

Following a comprehensive review of available scientific literature, no studies were identified that specifically investigate or provide data on the dose-dependent growth inhibition of Trypanosoma cruzi by the chemical compound this compound. The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a significant health concern in many parts of the Americas. radiopaedia.orgwikipedia.orgufl.edu Research into novel therapeutic agents often involves in vitro screening against the parasite's different life stages, but this compound does not appear to have been a subject of these specific investigations to date. canada.caarupconsult.com

Leishmanicidal Activity Against Leishmania Species*

Similarly, a thorough search of scientific databases and research articles yielded no specific information or data regarding the leishmanicidal activity of this compound against any Leishmania species. Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. mtsf.org While other peptides from wasp venom, such as decoralin, have demonstrated activity against Leishmania major, there is currently no available research detailing the effects of this compound on these parasites. frontiersin.org

Mechanistic Insights into Vespakinin X Biological Actions at Cellular Level

Cellular Permeability and Membrane Interaction Studies (In Vitro)

Currently, there are no specific in vitro studies in the public domain that detail the cellular permeability or the direct interaction of Vespakinin-X with cell membranes or lipid bilayers. While research on other venom peptides, such as mastoparans, has shown they can increase cell membrane permeability by forming pores, similar dedicated studies on this compound have not been found. nih.gov The interaction of peptides with lipid bilayers is a complex process that can be influenced by the peptide's structure and the composition of the membrane. nih.govnih.gov However, without experimental data, the specific effects of this compound on membrane integrity and fluidity remain unknown.

Intracellular Calcium Ion Homeostasis Modulation

The effect of this compound on intracellular calcium ion homeostasis has not been specifically documented in the available scientific literature. Ischemic conditions, in general, can lead to a disturbance in cellular calcium homeostasis, resulting in a massive influx of calcium into the cell. wikipedia.org While some venom peptides are known to interact with ion channels, which could theoretically influence calcium levels, direct evidence of this compound's role in modulating intracellular calcium concentrations is lacking. mdpi.commdpi.com The regulation of intracellular calcium is a critical cellular process, and its disruption can trigger various downstream signaling pathways. nih.govebi.ac.uk

Effects on Cellular Bioenergetics and Oxidative Stress Response

Detailed research specifically investigating the effects of this compound on cellular bioenergetics and oxidative stress is not present in the currently available scientific literature. Studies on the related peptide, Vespakinin-M, have shown that it can influence neuronal bioenergetics by affecting glycolysis and mitochondrial oxygen consumption, as well as modulate oxidative stress markers. nih.govresearchgate.net However, due to the difference in their amino acid sequences, these findings cannot be directly extrapolated to this compound.

Glycolysis and Mitochondrial Oxygen Consumption Rate Analysis

There are no available studies that have analyzed the specific impact of this compound on glycolysis, which is a fundamental metabolic pathway occurring in the cytosol of all cells, or on the mitochondrial oxygen consumption rate, a key indicator of oxidative phosphorylation. wjgnet.comnih.gov

Assessment of Oxidative Stress Markers and Reactive Oxygen Species (ROS) Levels

There is no direct evidence from in vitro studies assessing the effect of this compound on oxidative stress markers such as malondialdehyde (MDA) or the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govbiocompare.comnih.gov Similarly, the impact of this compound on the cellular levels of reactive oxygen species (ROS) has not been reported. researchgate.netjcadonline.com Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. wikipedia.org

Future Directions and Research Perspectives for Vespakinin X

Rational Design of Enhanced Vespakinin-X Analogues for Specific Applications

The native structure of this compound provides a foundational scaffold for the development of new peptide-based drugs. However, natural peptides often have limitations for therapeutic use, such as poor stability in plasma. nih.gov Rational design involves the strategic modification of the peptide's amino acid sequence to enhance specific properties like target affinity, selectivity, and metabolic stability, while potentially reducing off-target effects.

One promising approach is the substitution of specific amino acid residues. For instance, research on Vespakinin-M, a related bradykinin (B550075) analogue from Vespa magnifica, has highlighted the potential for structural modifications to improve its therapeutic profile for conditions like ischemic stroke. nih.gov Similar strategies could be applied to this compound. By substituting key amino acids, researchers could modulate its interaction with bradykinin receptors (B2R), potentially creating analogues that are more potent agonists or even antagonists with therapeutic value. nih.gov The goal is to create molecules that retain the desired biological activity without the associated toxicity or to minimize "off-target" effects. frontiersin.org

Key objectives for the rational design of this compound analogues include:

Enhanced Stability: Introducing non-natural amino acids or modifying the peptide backbone to increase resistance to proteases found in the bloodstream.

Improved Selectivity: Modifying residues that govern binding to specific receptor subtypes to reduce side effects.

Novel Functions: Designing analogues with altered functionalities, such as biased agonism, where the peptide preferentially activates certain downstream signaling pathways of its receptor.

These designed analogues could be tailored for specific applications, ranging from cardiovascular research to the development of novel therapies for inflammatory conditions.

Integration of Multi-Omics Technologies in Wasp Venom Peptide Research

The comprehensive analysis of wasp venom has been revolutionized by the advent of "omics" technologies. Venomics, which integrates genomics, transcriptomics, and proteomics, allows for a deep and systematic study of the complex cocktail of molecules present in venom. frontiersin.org This multi-omics approach is crucial for understanding the full diversity of peptides like this compound, including those present in very low concentrations. creative-proteomics.com

Transcriptomics: By sequencing the messenger RNA (mRNA) from the venom glands of wasps, researchers can create a library of all the genes being expressed to produce venom components. uq.edu.aufrontiersin.org This technique is invaluable for discovering novel kinins and other peptides, providing their full amino acid sequence without the need for laborious peptide purification. uq.edu.aufrontiersin.org Transcriptome analysis has been successfully used to identify the genetic blueprints for vespakinins in hornets like Vespa crabro and Vespa analis. researchgate.net

Proteomics: This involves the direct analysis of the proteins and peptides present in the venom using techniques like mass spectrometry. unesp.br Proteomics confirms the presence of peptides predicted by transcriptomics and can identify post-translational modifications that are critical for their biological function. The combination of transcriptomics and proteomics provides a powerful and comprehensive picture of the venom composition. mdpi.com

The integration of these technologies enables researchers to catalogue the entire peptidome of a given wasp species, revealing not just this compound but a whole suite of related kinins and other bioactive molecules. unesp.brmdpi.com This deepens our understanding of the venom's functional synergy and provides a vast library of natural compounds for further investigation.

| Omics Technology | Primary Data Generated | Key Contribution to Kinin Research | Example Application |

|---|---|---|---|

| Transcriptomics | mRNA sequences from venom glands | Discovery of novel kinin gene sequences and precursor structures. uq.edu.au | Identifying vespakinin gene variants in different Vespa species. researchgate.net |

| Proteomics | Peptide/protein identification and quantification from crude venom | Confirmation of kinin expression and identification of post-translational modifications. unesp.br | Verifying the amino acid sequence of this compound in V. xanthoptera venom. |

| Venomics (Integrated) | Comprehensive list of venom components and their genetic basis | Provides a complete picture of the kinin diversity and their co-expressed toxins. frontiersin.org | Comparing the full venom profiles of solitary vs. social wasps to understand kinin evolution. mdpi.com |

Advanced Computational Biology and Artificial Intelligence for Peptide Discovery

The vast datasets generated by multi-omics approaches require powerful computational tools for analysis. Advanced computational biology and artificial intelligence (AI) are emerging as transformative technologies in venom research, accelerating the discovery and design of novel peptides. frontiersin.org

Peptide Mining: Machine learning algorithms can be trained on global venomics datasets to mine for new peptide candidates with specific desired properties, such as antimicrobial or anticancer activity. biorxiv.orgnih.gov For instance, a deep learning model named APEX has been used to screen venom proteins and identify novel venom-encrypted peptides (VEPs) with potent antimicrobial functions. biorxiv.orgnih.gov This approach could be adapted to specifically search for novel kinins or peptides that modulate bradykinin receptors.

Structure and Function Prediction: AI tools like AlphaFold have revolutionized the ability to predict the 3D structure of proteins and peptides with high accuracy. frontiersin.org This allows researchers to model how this compound and its analogues interact with their receptors at a molecular level, providing insights that can guide rational design. frontiersin.orgmdpi.com

De Novo Design: Beyond just discovering natural peptides, AI is now being used to design entirely new proteins and peptides. sciencenews.dk Machine learning models can generate thousands of potential peptide designs that are then refined computationally to maximize their effectiveness and binding affinity for a specific target, such as the bradykinin B2 receptor. sciencenews.dk This shifts research from a "discovery problem" to a "design problem," allowing for the creation of bespoke molecules with optimized therapeutic properties. sciencenews.dk

Comparative Venomics Approaches to Unravel Kinin Diversity and Evolution

This compound is just one example of a large family of bradykinin-related peptides found across the venoms of Hymenoptera. fortunepublish.com Comparative venomics—the comparison of venom compositions across different species—is a powerful tool for understanding the evolutionary pressures that have shaped this diversity. mdpi.complos.org

By comparing the venom transcriptomes and proteomes of various wasp species, from solitary hunters to highly social hornets, researchers can trace the evolutionary history of kinins. mdpi.comuq.edu.au Studies have shown that the expression levels and sequences of kinins can vary significantly even between closely related species like Vespa crabro and Vespa analis, suggesting rapid evolution and adaptation. researchgate.net For example, the vespakinin gene in V. crabro was found to be expressed at a much higher rate than in V. analis. researchgate.net

These comparative studies reveal key insights:

Functional Divergence: The primary function of venom in solitary wasps is often prey paralysis, whereas in social wasps, it is primarily for defense against predators. mdpi.commdpi.com This functional shift is reflected in the venom composition, including the types and abundance of kinins, which are potent pain-producing agents in vertebrates. mdpi.com

Molecular Scaffolds: By identifying the common structural features (scaffolds) of kinins across many species, researchers can understand which parts of the molecule are essential for its function and which can be modified. frontiersin.org

Evolutionary Hotspots: Comparative analysis can pinpoint which genes, including those for kinins, are evolving under positive selection, indicating an evolutionary arms race between the wasp and its prey or predators. peercommunityin.org

This evolutionary perspective not only enriches our fundamental understanding of venom biology but also provides a roadmap for biodiscovery, highlighting which wasp lineages may be the most promising sources for novel kinins with unique pharmacological properties.

| Kinin Name | Amino Acid Sequence | Source Wasp Species | Reference |

|---|---|---|---|

| This compound | Ala-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Ile-Val | Vespa xanthoptera | researchgate.net |

| Vespakinin-M | Gly-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg-Ile-Asp | Vespa magnifica / Vespa mandarinia | nih.gov |

| Vespakinin-A | Gly-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Val-Ile | Vespa analis | researchgate.net |

| Vespakinin-T | Gly-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Val-Val | Vespa tropica | researchgate.net |

| Thr6-bradykinin | Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg | Polybia occidentalis | researchgate.net |

Q & A

Q. How can researchers ensure long-term data integrity for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.